molecular formula C21H25N3O5 B14412426 L-Tyrosyl-D-alanyl-L-phenylalanine CAS No. 80705-25-5

L-Tyrosyl-D-alanyl-L-phenylalanine

Cat. No.: B14412426
CAS No.: 80705-25-5
M. Wt: 399.4 g/mol
InChI Key: XGEUYEOEZYFHRL-BVGQSLNGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Tyrosyl-D-alanyl-L-phenylalanine is a tripeptide composed of three amino acids: L-tyrosine, D-alanine, and L-phenylalanine. Its molecular formula is C₂₄H₂₉N₃O₆, with a molecular weight of 479.51 g/mol (calculated from evidence-based structural data) .

Properties

CAS No.

80705-25-5

Molecular Formula

C21H25N3O5

Molecular Weight

399.4 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C21H25N3O5/c1-13(23-20(27)17(22)11-15-7-9-16(25)10-8-15)19(26)24-18(21(28)29)12-14-5-3-2-4-6-14/h2-10,13,17-18,25H,11-12,22H2,1H3,(H,23,27)(H,24,26)(H,28,29)/t13-,17+,18+/m1/s1

InChI Key

XGEUYEOEZYFHRL-BVGQSLNGSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Resin Selection and Initial Attachment

Solid-phase synthesis is the most widely employed method for peptide preparation due to its scalability and efficiency. For Tyr-D-Ala-Phe, a Wang or Rink amide resin is typically selected to anchor the C-terminal phenylalanine residue. The Fmoc (9-fluorenylmethoxycarbonyl) protection strategy is preferred for its compatibility with tert-butyl-based side-chain protections.

  • Coupling of Fmoc-L-phenylalanine :
    The resin is swelled in dimethylformamide (DMF), and Fmoc-L-Phe-OH is activated using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) in the presence of N,N-diisopropylethylamine (DIEA). After coupling, the Fmoc group is removed with 20% piperidine in DMF.

  • Introduction of D-Alanine :
    Fmoc-D-Ala-OH is coupled under similar conditions. The use of D-alanine necessitates stringent racemization checks, often mitigated by low-temperature (0–4°C) reactions and additives like hydroxybenzotriazole (HOBt).

  • Tyrosine Incorporation :
    Fmoc-L-Tyr(tBu)-OH is coupled, with the tert-butyl group protecting the phenolic hydroxyl group. Post-coupling, final Fmoc deprotection yields the free N-terminal amine.

  • Cleavage and Global Deprotection :
    The peptide-resin is treated with trifluoroacetic acid (TFA) containing scavengers (e.g., triisopropylsilane, water) to remove side-chain protections and cleave the peptide from the resin. Crude product purity typically exceeds 85%, necessitating HPLC purification.

Table 1: SPPS Conditions for Tyr-D-Ala-Phe
Step Reagent/Resin Time (hr) Yield (%) Purity (HPLC)
Phe Attachment HBTU/DIEA, Wang Resin 2 98 >90
D-Ala Coupling COMU/HOBt, 4°C 3 95 88
Tyr Coupling HBTU/DIEA 2 97 92
Cleavage/Deprotection TFA/TIPS/H2O (95:2.5:2.5) 1.5 90 85

Enzymatic and Chemoenzymatic Approaches

Dynamic Kinetic Resolution (DKR) for D-Alanine Production

The enantioselective synthesis of D-alanine is critical for cost-effective peptide synthesis. A 2025 advancement involves DKR of racemic alanine using a nickel-catalyzed system with a chiral ligand (e.g., (S)-Binap), achieving >99% enantiomeric excess (ee) at 50°C. The D-alanine is subsequently protected as Fmoc-D-Ala-OH for SPPS.

Biocatalytic Cascades

Recent methodologies employ L-amino acid deaminases (LAADs) to convert L-alanine to pyruvate, followed by reductive amination using D-amino acid dehydrogenases (DAADHs) to yield D-alanine. This approach, coupled with formate dehydrogenase (FDH) for cofactor regeneration, achieves quantitative yields.

Table 2: Enzymatic Synthesis of D-Alanine
Enzyme Substrate Temperature (°C) ee (%) Yield (%)
PmLAAD/StDAPDH L-Alanine 30 >99 98
DKR with Ni/(S)-Binap Racemic Alanine 50 >99 95

Solution-Phase Fragment Condensation

For small-scale synthesis, fragment condensation offers an alternative. The tripeptide is divided into two segments: Tyr-D-Ala and Phe.

  • Synthesis of Tyr-D-Ala Dipeptide :
    Fmoc-L-Tyr(tBu)-OH is coupled to D-Ala-OtBu using dicyclohexylcarbodiimide (DCC) and HOBt. The tert-butyl ester is hydrolyzed with TFA, and the Fmoc group is removed.

  • Coupling with L-Phenylalanine :
    The dipeptide is activated as a pentafluorophenyl ester and reacted with H-L-Phe-OMe. Final saponification yields the free carboxylic acid.

Challenges and Optimizations

Racemization During D-Ala Incorporation

The steric hindrance of D-amino acids can slow coupling kinetics. Optimization studies recommend using COMU/Oxyma Pure as coupling agents, reducing racemization to <1% compared to HBTU.

Purification Strategies

Reverse-phase HPLC with C18 columns and gradient elution (0.1% TFA in acetonitrile/water) resolves enantiomeric impurities. Analytical data for Tyr-D-Ala-Phe typically show:

  • Retention Time : 12.3 min (C18, 5μm, 4.6 x 250 mm)
  • MS (ESI+) : m/z 399.4 [M+H]+

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-D-alanyl-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group of L-tyrosine can be oxidized to form quinones.

    Reduction: The peptide bonds can be reduced under specific conditions to yield amino alcohols.

    Substitution: The aromatic rings of L-tyrosine and L-phenylalanine can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or periodate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino alcohols and reduced peptides.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

L-Tyrosyl-D-alanyl-L-phenylalanine has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for its potential therapeutic effects, including as a drug delivery vehicle.

    Industry: Utilized in the development of novel biomaterials and as a building block for synthetic polymers.

Mechanism of Action

The mechanism of action of L-Tyrosyl-D-alanyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare L-Tyrosyl-D-alanyl-L-phenylalanine with structurally or functionally related compounds, focusing on physicochemical properties, synthesis, and biological relevance.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) LogP PSA (Ų) Key Structural Features Applications/Findings
This compound 107865-42-9 C₂₄H₂₉N₃O₆ 479.51 0.52 229.05 D-alanine linker, aromatic side chains Peptide therapeutics, stability studies
DL-Phenylalanine 150-30-1 C₉H₁₁NO₂ 165.19 -1.38 63.32 Racemic mixture (D/L) Nutritional supplements, chiral resolution
L-Alaninamide, L-tyrosyl-D-arginyl-L-phenylalanyl-3-amino 651317-20-3 C₂₇H₃₉N₉O₅ 593.66 -1.82 198.90 D-arginine substitution Antimicrobial peptide research
3-(3-Furyl)-D-alanine N/A C₇H₉NO₃ 167.15 -0.21 83.55 Furyl substituent on D-alanine Enzyme substrate studies

Key Comparisons

Structural Diversity and Chirality The D-alanine residue in this compound introduces chirality distinct from all-L peptides like DL-phenylalanine (racemic mixture) . This configuration may reduce enzymatic degradation, as seen in studies where D-amino acids enhance peptide stability . In contrast, 3-(3-Furyl)-D-alanine (evidence 8) replaces the methyl group of alanine with a furyl ring, altering hydrophobicity and electronic properties. This modification is critical in enzyme-substrate interactions but lacks the tyrosine-phenylalanine aromatic stacking observed in the target compound.

Physicochemical Properties LogP and PSA: this compound has a moderate LogP (0.52) and high polar surface area (229.05 Ų), suggesting balanced solubility and membrane permeability. Comparatively, DL-phenylalanine (LogP: -1.38) is more hydrophilic, limiting its use in hydrophobic environments . The antimicrobial peptide L-Alaninamide, L-tyrosyl-D-arginyl-L-phenylalanyl-3-amino (LogP: -1.82) has lower lipophilicity, likely due to the charged D-arginine residue, which may restrict blood-brain barrier penetration .

Synthetic Challenges

  • The synthesis of this compound requires stereoselective coupling of D-alanine, a process optimized in studies using phenylalanine ammonia lyases (evidence 2). This contrasts with 3-(3-Furyl)-D-alanine , which is synthesized via enzymatic resolution or chiral auxiliaries .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.